molecular formula C7H9NO3 B2943217 4-Propyl-1,3-oxazole-5-carboxylic acid CAS No. 1538088-91-3

4-Propyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2943217
CAS No.: 1538088-91-3
M. Wt: 155.153
InChI Key: OUXAWCOOLDPRQK-UHFFFAOYSA-N
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Description

4-Propyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms

Mechanism of Action

Its potential therapeutic applications warrant investigation, especially considering its oxazole ring structure and associated biological activities . Keep in mind that this information is based on existing knowledge up to my last update in 2021, and recent research may provide additional insights. 🌟🔬 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents to facilitate the cyclization process at room temperature. The resulting oxazolines can then be oxidized to oxazoles using reagents such as manganese dioxide (MnO₂) under flow conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that ensure high yield and purity, often utilizing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

    Substitution: Nucleophilic substitution reactions where the oxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.

    Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications.

Scientific Research Applications

4-Propyl-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

    Isoxazole: Similar in structure but contains an oxygen atom adjacent to the nitrogen atom.

    Thiazole: Contains a sulfur atom instead of oxygen in the five-membered ring.

    Oxadiazole: Features two nitrogen atoms in the ring structure.

Uniqueness: 4-Propyl-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-propyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAWCOOLDPRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(OC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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